molecular formula C7H5ClN2 B2858309 2-Chloro-6-methylisonicotinonitrile CAS No. 25462-98-0

2-Chloro-6-methylisonicotinonitrile

Cat. No. B2858309
Key on ui cas rn: 25462-98-0
M. Wt: 152.58
InChI Key: GAKJWOAMIXNCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

To 2-chloro-6-methylisonicotinonitrile (0.230 g, 1.51 mmol) was added di-n-propylamine (5 mL). The mixture was heated at 80° C. in a sealed, thick-walled glass vessel for 12 h and then at room temperature for 17 h. Excess di-n-propylamine was removed under reduced pressure and the residue was partitioned between dichloromethane and aq. sodium bicarbonate. After drying over sodium sulfate and concentration, the residue was chromatographed on silica gel using ethyl acetate-hexane (10/90) to give 0.14 g of 2-chloro-6-methylisonicotinonitrile and 0.059 g of 2-(dipropylamino)-6-methylisonicotinonitrile. Using the above conditions, 2-chloro-6-methylisonicotinonitrile (0.14 g) was converted to an additional 0.043 g of 2-(dipropylamino)-6-methylisonicotinonitrile.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[N:9]=1)[C:5]#[N:6].[CH2:11]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:12][CH3:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[N:9]=1)[C:5]#[N:6].[CH2:11]([N:14]([CH2:15][CH2:16][CH3:17])[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[N:9]=1)[C:5]#[N:6])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(N1)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC)NCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess di-n-propylamine was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane and aq. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate and concentration
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
Name
Type
product
Smiles
C(CC)N(C=1C=C(C#N)C=C(N1)C)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.059 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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